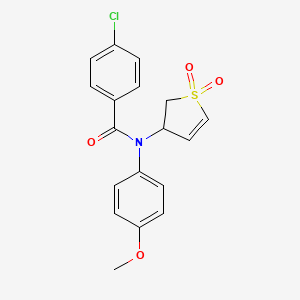

4-chloro-N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-methoxyphenyl)benzamide

Description

Chemical Structure: The compound features a benzamide core substituted with a chlorine atom at the para-position (C4). The amide nitrogen is bonded to two distinct groups:

- A 4-methoxyphenyl ring (providing electron-donating methoxy substituents).

- A 1,1-dioxido-2,3-dihydrothiophen-3-yl group (a saturated thiophene ring with two sulfonyl oxygens) .

Synthesis: Synthesized via condensation of 4-chlorobenzoyl chloride with 3-amino-1,1-dioxido-2,3-dihydrothiophene and 4-methoxyaniline under reflux in chloroform, followed by crystallization .

Properties

IUPAC Name |

4-chloro-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClNO4S/c1-24-17-8-6-15(7-9-17)20(16-10-11-25(22,23)12-16)18(21)13-2-4-14(19)5-3-13/h2-11,16H,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMWFZTIHWMBBND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

303094-06-6 | |

| Record name | 4-CHLORO-N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIENYL)-N-(4-METHOXYPHENYL)BENZAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the reaction of 4-chlorobenzoic acid with 4-methoxyaniline to form an amide bond

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors, precise temperature control, and the use of catalysts to ensure high yield and purity. The process would be optimized to minimize waste and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles.

Major Products Formed:

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of reduced benzamide derivatives.

Substitution: Introduction of different functional groups at the chloro or methoxy positions.

Scientific Research Applications

This compound has applications in various scientific fields:

Chemistry: Used as a building block in organic synthesis and as a reagent in chemical research.

Biology: Studied for its potential biological activity, including enzyme inhibition or receptor binding.

Medicine: Investigated for its therapeutic potential in treating diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Properties :

- Molecular Formula: C₁₈H₁₅ClNO₄S (calculated).

- SMILES : ClC1=CC=C(C=C1)C(=O)N(C2CS(=O)(=O)C=C2)C3=CC=C(OC)C=C3 .

- Crystal Packing : The dihydrothiophene dioxide moiety introduces steric and electronic effects, influencing intermolecular interactions such as hydrogen bonding (N–H⋯O) and π-π stacking .

Comparison with Structural Analogs

Substituent Variations on the Benzamide Core

Key Observations :

Comparison with Non-Dihydrothiophene Derivatives

Key Observations :

- Dihydrothiophene vs. Quinoxaline/Oxadiazole: The dihydrothiophene dioxide group (target) confers distinct electronic properties compared to quinoxaline () or oxadiazole (), likely altering binding affinities in biological systems .

- Thermal Stability: Quinoxaline derivatives (e.g., XXIVb) exhibit higher melting points (>300°C) due to rigid planar structures and strong intermolecular hydrogen bonding .

Impact of Sulfonyl and Amide Groups on Bioactivity

- Sulfonyl Group Role : The 1,1-dioxido group in the dihydrothiophene ring enhances solubility via polar interactions and may mimic sulfonamide pharmacophores in antimicrobial agents .

Research Findings and Data Gaps

- Anticancer Potential: Structural analogs like XXIVb () show potent activity, suggesting the target compound merits evaluation in cytotoxicity assays .

- Synthetic Challenges : Crystallization of dihydrothiophene dioxide derivatives (e.g., target compound) is complicated by conformational flexibility, necessitating advanced techniques like SHELXL refinement () .

- Unresolved Questions : The impact of the dihydrothiophene dioxide group on metabolic stability and toxicity remains unstudied.

Biological Activity

4-chloro-N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-methoxyphenyl)benzamide is a compound with potential therapeutic applications. Its unique structure combines elements that may confer biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, synthesizing available research findings and data.

Chemical Structure and Properties

The molecular formula of 4-chloro-N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-methoxyphenyl)benzamide is CHClNOS. The compound features a thienyl group with a dioxido moiety and a methoxy-substituted phenyl group, which may influence its interaction with biological targets.

Structural Information

| Property | Value |

|---|---|

| Molecular Formula | CHClNOS |

| Molecular Weight | 377.84 g/mol |

| SMILES | COC1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C3=CC=C(C=C3)Cl |

| InChI Key | XMWFZTIHWMBBND-UHFFFAOYSA-N |

Antitumor Activity

Research indicates that compounds similar to 4-chloro-N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-methoxyphenyl)benzamide exhibit significant antitumor properties. For instance, derivatives of benzamide have been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cell proliferation in cancer cells. This inhibition leads to reduced cell growth in various cancer types including lymphoma and breast cancer .

Case Studies and Research Findings

While specific literature on 4-chloro-N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-methoxyphenyl)benzamide is sparse, several studies on related compounds provide insight into its potential biological effects:

- Inhibition of Kinases : Research has shown that benzamide derivatives can act as inhibitors for various kinases involved in cancer signaling pathways. For example, compounds designed to inhibit RET kinase demonstrated promising results in reducing tumor cell proliferation .

- Antimicrobial Properties : Some benzamide derivatives have exhibited antimicrobial activity against a range of pathogens. The presence of halogen atoms (like chlorine in this compound) often enhances antibacterial properties .

Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.